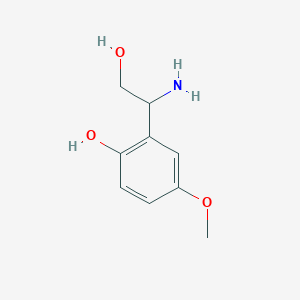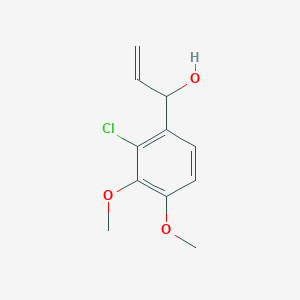
Ethyl 2-amino-3-(pyrrolidin-1-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with pyrrolidine in the presence of a suitable catalyst. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .
科学的研究の応用
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various therapeutic effects .
類似化合物との比較
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(pyrrolidin-1-yl)propanoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound features a pyridine ring instead of a pyrrolidine ring, which can alter its chemical properties and biological activity.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound has a similar pyrrolidine ring but with different substituents, leading to distinct biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 2-amino-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h8H,2-7,10H2,1H3 |
InChIキー |
RRLANGYRGVJQPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)

![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)




![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

